N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The oxadiazole ring is electron-deficient, enabling π-π stacking and dipole interactions, while the thiophene contributes sulfur-based electronic effects and aromaticity.
Properties
Molecular Formula |
C15H11N3O4S |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) |
InChI Key |
LMPLQWDGKDVNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxine Core
The 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid precursor is typically derived from catechol derivatives . A common approach involves:
-
Esterification : Methyl 3,4,5-trihydroxybenzoate is synthesized from gallic acid in methanol with sulfuric acid.
-
Cyclization : Reaction with 1,2-dibromoethane in acetone using K₂CO₃ yields 6,8-disubstituted-1,4-benzodioxane.
-
Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.
Key Data :
Oxadiazole Ring Formation
The 1,2,5-oxadiazole (furazan) moiety is synthesized via cyclocondensation :
-
Nitrile Intermediate : 2-Thiophenecarbonitrile is treated with hydroxylamine hydrochloride to form amidoxime.
-
Cyclization : Amidoxime undergoes cyclodehydration with tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) at room temperature.
Optimization Insights :
Carboxamide Coupling Strategies
The final step involves coupling the benzodioxine carboxylic acid with the oxadiazole-amine derivative. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
Reagents : EDC/HOBt or DCC in DMF/DCM.
Procedure :
-
Activation of the carboxylic acid with EDC/HOBt.
-
Reaction with 3-amino-4-(thiophen-2-yl)-1,2,5-oxadiazole at 0°C to RT.
Performance :
TBTU/HATU-Based Coupling
Advantages : Faster reaction times and higher yields under mild conditions.
Example :
One-Pot and Catalytic Approaches
TBAF-Catalyzed Cyclodehydration
A streamlined method combines O-acylamidoxime cyclization and coupling:
-
O-Acylation : Amidoxime reacts with acyl chloride in THF.
-
Cyclocondensation : TBAF (0.1–1.4 eq) induces dehydration at RT.
Solvent Compatibility :
| Solvent | Yield | Notes |
|---|---|---|
| THF | 95% | Optimal |
| DMF | 90% | Requires longer time |
| MeOH | 0% | Incompatible |
Microwave-Assisted Synthesis
Microwave irradiation (150°C) reduces cyclization time to 5 minutes without compromising yield (97–99%).
Comparative Analysis of Methods
| Method | Steps | Time | Yield | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Multi-Step (EDC) | 3 | 48h | 78% | High purity | Labor-intensive |
| TBAF Catalysis | 2 | 1h | 95% | Room temperature | Sensitive to solvent |
| Microwave | 2 | 15min | 98% | Rapid | Specialized equipment |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzodioxane scaffold exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various bacterial strains. The oxadiazole moiety is often linked to enhanced activity due to its ability to interact with microbial enzymes.
- Anticancer Activity : Several studies have highlighted the anticancer potential of benzodioxane derivatives. For instance, compounds similar to N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The anti-inflammatory properties of related compounds suggest potential applications in treating inflammatory diseases. Studies have demonstrated that structural modifications can significantly enhance these effects.
Anticancer Studies
A study conducted by Vazquez et al. demonstrated that benzodioxane derivatives could inhibit specific cancer pathways effectively. The research indicated that substituents on the benzodioxane scaffold could modulate its activity against ovarian carcinoma cells, suggesting that this compound might exhibit similar properties due to its structural characteristics .
Antimicrobial Research
In another investigation focusing on antimicrobial activity, compounds featuring the oxadiazole ring were tested against various pathogens. Results showed that modifications in the thiophene group significantly impacted the antimicrobial efficacy of these compounds .
Anti-inflammatory Mechanisms
Research into anti-inflammatory properties revealed that certain benzodioxane derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
| Activity Type | Evidence Level | Related Compounds |
|---|---|---|
| Antimicrobial | Moderate | Benzodioxane derivatives |
| Anticancer | High | CCT251236 (benzodioxane bisamide) |
| Anti-inflammatory | Moderate | Acetic acid substituted benzodioxanes |
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound is compared to three analogs (Table 1):
BH53187 (N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide): Differs in the oxadiazole substituent (4-methylphenyl vs. thiophen-2-yl), altering hydrophobicity and steric bulk .
ANAZF (4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine): A nitro- and azo-substituted oxadiazole derivative, highlighting explosive or high-energy material applications .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₆H₁₃N₃O₄S.
Physicochemical Properties
- Lipophilicity (LogP) : The thiophen-2-yl group in the target compound likely increases LogP compared to BH53187’s 4-methylphenyl due to sulfur’s polarizability. Pyrimidine analogs may exhibit lower LogP due to nitrogen’s electronegativity.
- Solubility : Thiophene’s aromaticity reduces aqueous solubility compared to BH53187’s methylphenyl group, which enhances hydrophobic interactions. Pyrimidine’s nitrogen atoms could improve solubility in polar solvents .
Research Findings and Methodologies
- Structural Characterization : Tools like SHELX and OLEX2 are critical for crystallographic refinement and analysis of these compounds. For example, SHELXL’s robustness in small-molecule refinement ensures accurate bond-length and angle determinations .
- Computational Studies : Density functional theory (DFT) could predict electronic properties, such as the thiophene-oxadiazole moiety’s electron affinity, guiding material design.
Biological Activity
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound consists of a benzodioxine core attached to an oxadiazole ring and a thiophene moiety. The structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene groups. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Preliminary studies indicated that it interacts with bacterial membranes and inhibits growth through various mechanisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Candida albicans | 0.03 - 0.5 |
These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, such as alkaline phosphatase.
- Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer types. The findings indicated that modifications to the oxadiazole ring significantly influenced anticancer activity:
- Compound A : Exhibited an IC50 value of 0.275 µM against prostate cancer cells.
- Compound B : Showed promising results with a GP (growth percent) of 98% against breast cancer cells at a concentration of M .
These studies underscore the importance of structural optimization in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
